1-(4-Fluorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea
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Overview
Description
1-(4-Fluorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea is a complex organic compound characterized by its unique structure, which includes a fluorobenzyl group, a thiophenyl group, and a furan ring
Scientific Research Applications
1-(4-Fluorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea has shown promise in various scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases that involve oxidative stress and inflammation.
Industry: The compound's unique properties make it suitable for use in materials science, such as in the development of advanced polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea typically involves multiple steps, starting with the preparation of the fluorobenzyl and thiophenyl intermediates. These intermediates are then reacted under specific conditions to form the final compound. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry and automated systems are often employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). These reactions are typically carried out in acidic or neutral environments.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used. These reactions are often performed in anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophilic substitution reactions can be achieved using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). These reactions are usually conducted in aprotic solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound
Mechanism of Action
The mechanism by which 1-(4-Fluorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The fluorobenzyl group enhances the compound's ability to penetrate cell membranes, while the thiophenyl and furan rings contribute to its binding affinity to target proteins. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of inflammatory responses.
Comparison with Similar Compounds
1-(4-Fluorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea is compared to other similar compounds to highlight its uniqueness:
Similar Compounds: Other compounds with similar structures include 1-(4-fluorobenzyl)piperazine and 4-fluorobenzyl isocyanate.
Uniqueness: Unlike these compounds, this compound has a distinct combination of fluorobenzyl, thiophenyl, and furan groups, which contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(5-thiophen-2-ylfuran-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S/c18-13-5-3-12(4-6-13)10-19-17(21)20-11-14-7-8-15(22-14)16-2-1-9-23-16/h1-9H,10-11H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQKQRMKOURPHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)CNC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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